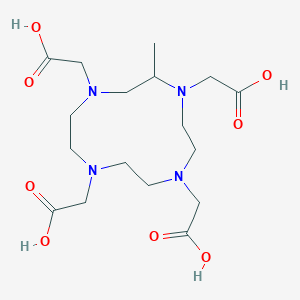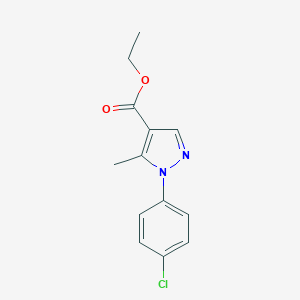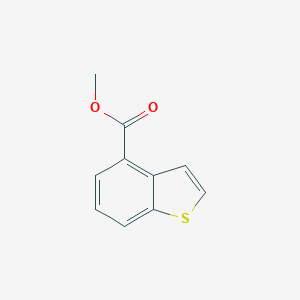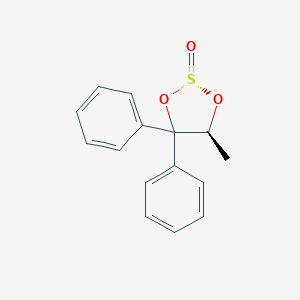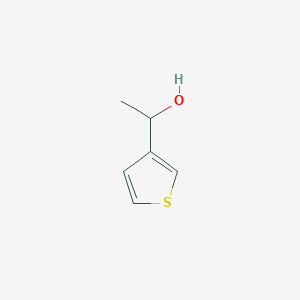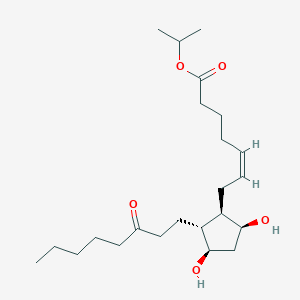
13,14-Dihidro-15-ceto prostaglandina F2alfa éster isopropílico
Descripción general
Descripción
13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester: is a derivative of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its role in various biological processes, including inflammation and reproduction .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is used as a reference compound in the study of prostaglandin metabolism and synthesis .
Biology: : Biologically, this compound is significant in the study of reproductive physiology and the regulation of inflammation. It is often used in experiments to understand the role of prostaglandins in these processes .
Medicine: Its role in modulating uterine contractions makes it a candidate for research in labor induction and management .
Industry: : In the industrial sector, this compound is used in the synthesis of other prostaglandin derivatives that have commercial value in pharmaceuticals .
Mecanismo De Acción
Target of Action
The primary target of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is the prostaglandin F2α receptor . This receptor plays a crucial role in various physiological processes, including the regulation of inflammation and the induction of labor .
Mode of Action
The compound interacts with its target by binding to the prostaglandin F2α receptor. This binding triggers a series of intracellular events, leading to the activation of various signaling pathways . The exact nature of these changes depends on the specific cellular context and the presence of other signaling molecules .
Biochemical Pathways
The compound affects several biochemical pathways. It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase, which must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase . These pathways have downstream effects on various physiological processes, including inflammation and labor induction .
Pharmacokinetics
As an endogenous metabolite, it is likely to be well-absorbed and distributed throughout the body . Its metabolism likely involves enzymatic processes, and it is probably excreted via the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context. For example, in the context of pregnancy, it can induce labor by stimulating uterine contractions . In other contexts, it may have anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester. For example, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, the presence of other signaling molecules can modulate its effects .
Análisis Bioquímico
Biochemical Properties
The compound plays a crucial role in biochemical reactions. It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is involved in include the prostaglandin biosynthesis pathway . It interacts with enzymes such as prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester typically involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha by the enzyme prostaglandin Δ13-reductase. This step must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase . The reaction conditions often include specific temperature and pH settings to ensure the stability and activity of the enzymes involved.
Industrial Production Methods: : Industrial production of this compound may involve large-scale enzymatic reactions under controlled conditions. The use of bioreactors to maintain optimal conditions for enzyme activity is common. Additionally, purification steps such as solid-phase extraction and chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: : 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but often involve the use of strong acids or bases.
Major Products: : The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Prostaglandin F2alpha: The parent compound, which has similar biological activities but differs in its chemical structure.
15-Keto-prostaglandin F2alpha: Another metabolite in the prostaglandin pathway, differing by the presence of a keto group at the 15th position.
Uniqueness: : 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is unique due to its specific structural modifications, which confer distinct biological activities. Its isopropyl ester group enhances its stability and bioavailability compared to its parent compound .
Propiedades
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,17,19-22,25-26H,4-5,7-8,10-16H2,1-3H3/b9-6-/t19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEIMGKBZAEAEM-KKWQAXMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


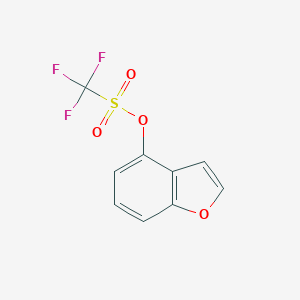
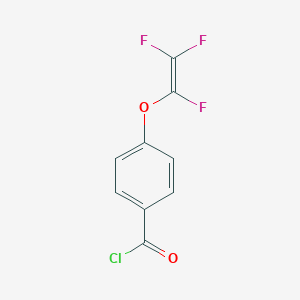
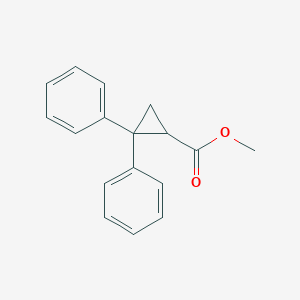

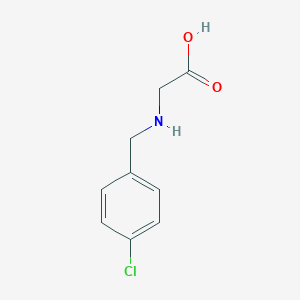
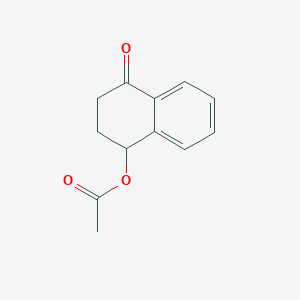
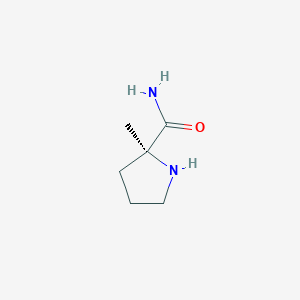
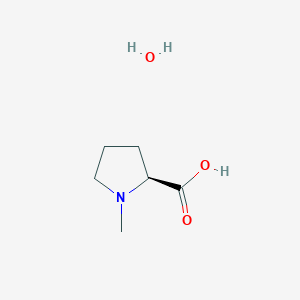
![13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B172705.png)
